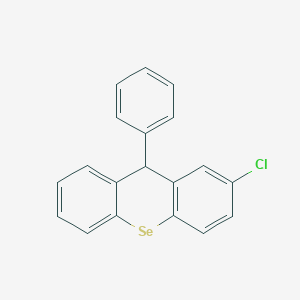
2-Chloro-9-phenyl-9H-selenoxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-phenyl-9H-selenoxanthene is an organoselenium compound characterized by the presence of a chlorine atom and a phenyl group attached to a selenoxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-phenyl-9H-selenoxanthene typically involves the reaction of 9-phenyl-9H-selenoxanthene with a chlorinating agent. One common method is the reaction with N-chlorosuccinimide (NCS) under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane at room temperature, leading to the substitution of a hydrogen atom with a chlorine atom on the selenoxanthene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-9-phenyl-9H-selenoxanthene can undergo various chemical reactions, including:
Oxidation: The selenium atom in the selenoxanthene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted selenoxanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-9-phenyl-9H-selenoxanthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential antioxidant properties are being explored for biological applications.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It may be used in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-Chloro-9-phenyl-9H-selenoxanthene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-selenoxanthene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
9-Chloro-9-phenylxanthene: Contains oxygen instead of selenium, leading to different chemical properties and reactivity
Uniqueness: Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
88048-91-3 |
|---|---|
Formule moléculaire |
C19H13ClSe |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
2-chloro-9-phenyl-9H-selenoxanthene |
InChI |
InChI=1S/C19H13ClSe/c20-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18/h1-12,19H |
Clé InChI |
ZSWDISZZUHDHLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3[Se]C4=C2C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


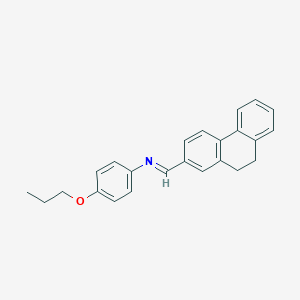
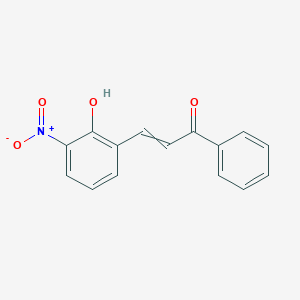
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)


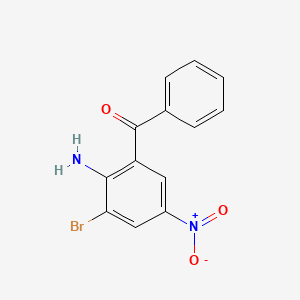
![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
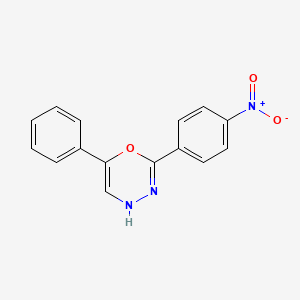
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)

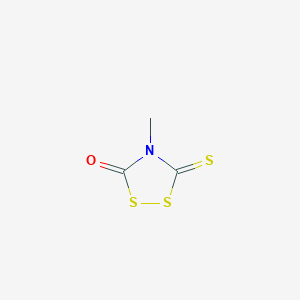

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
